Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate
Description
Crystallographic Analysis and Space Group Determination
The crystallographic analysis of morpholine derivatives reveals consistent patterns in space group assignments and unit cell parameters that provide insight into the expected crystal packing of this compound. Related morpholine compounds demonstrate a preference for specific crystallographic systems based on their molecular architecture and intermolecular interaction patterns.
Examination of the triclinic crystal system observed in (E)-1-(4-benzyl-3,5-dioxomorpholin-2-ylidene derivatives shows unit cell parameters of a = 5.075(4) Å, b = 11.147(8) Å, c = 13.319(9) Å, with α = 106.064(10)°, β = 96.091(11)°, γ = 98.189(10)°. This triclinic arrangement accommodates the complex molecular geometry while maintaining efficient packing density. The space group determination reveals systematic preferences among morpholine derivatives, with many adopting arrangements that optimize hydrogen bonding networks and minimize steric conflicts between bulky substituents.
Comparative analysis with N-(4-chlorophenyl)morpholine-4-carboxamide demonstrates the influence of substituent patterns on space group selection, where the orthorhombic system with space group Pbca provides optimal accommodation for the molecular architecture. The unit cell parameters a = 9.3359(19) Å, b = 11.105(2) Å, c = 22.426(5) Å reflect the extended molecular dimensions characteristic of substituted morpholine derivatives.
Conformational Analysis Through X-Ray Diffraction Studies
X-ray diffraction studies of morpholine derivatives consistently reveal that the morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocycles containing oxygen. This conformational preference significantly influences the overall molecular geometry and dictates the spatial orientation of substituents attached to the morpholine framework.
The chair conformation of the morpholine ring in 4-morpholinecarboxamidine shows characteristic bond lengths and angles that provide a template for understanding similar conformational features in this compound. The structural parameters demonstrate C=N and C—N bond lengths of 1.2971(14), 1.3595(14), and 1.3902(13) Å respectively, indicating clear double- and single-bond character distribution within the heterocyclic framework.
Detailed conformational analysis reveals that N—C—N angles measure 115.49(9)°, 119.68(10)°, and 124.83(10)°, showing deviation from ideal trigonal-planar geometry due to the constraints imposed by the morpholine ring system. These angular distortions are characteristic of morpholine derivatives and directly influence the three-dimensional arrangement of substituent groups.
The benzyl substituent positioning in related compounds demonstrates preferential orientations that minimize steric interactions while maximizing stabilizing interactions through the crystal lattice. X-ray diffraction data indicates that benzyl groups typically adopt extended conformations that project away from the morpholine ring plane, thereby reducing intramolecular steric strain and facilitating intermolecular packing arrangements.
Comparative Molecular Geometry With Related Morpholine Derivatives
Comparative molecular geometry analysis reveals systematic structural relationships among morpholine derivatives that share common substitution patterns with this compound. The molecular framework of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid derivatives provides direct structural analogies, with molecular formula C12H13NO4 and molecular weight 235.24 g/mol serving as baseline parameters for comparison.
The structural comparison extends to (S)-ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, which differs primarily in the ethyl ester functionality rather than the amide linkage present in the target compound. This derivative displays molecular formula C14H17NO4 with molecular weight 263.29 g/mol, illustrating the incremental structural modifications that characterize this compound family.
Geometric analysis of related morpholine derivatives demonstrates consistent bond length patterns within the heterocyclic ring system. The morpholine ring maintains standard C—O bond lengths of approximately 1.42-1.45 Å and C—N bond lengths of 1.45-1.48 Å across multiple derivatives. These consistent geometric parameters suggest that this compound will exhibit similar structural characteristics within its morpholine core.
The benzyl substituent geometry shows consistent phenyl ring orientations relative to the morpholine plane, with typical C—N—C bond angles ranging from 110-115° at the nitrogen attachment point. This geometric consistency facilitates predictive modeling of the target compound's three-dimensional structure based on established morpholine derivative precedents.
| Structural Feature | Bond Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| C—O (morpholine) | 1.42-1.45 | 109-111 | |
| C—N (morpholine) | 1.45-1.48 | 110-115 | |
| C=O (carbonyl) | 1.20-1.23 | 120-124 | |
| N—C—N (amidine) | 1.30-1.40 | 115-125 |
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonding networks in morpholine derivatives demonstrate characteristic patterns that govern crystal packing arrangements and influence physical properties such as melting points and solubility characteristics. The analysis of N-(4-chlorophenyl)morpholine-4-carboxamide reveals formation of intermolecular N—H⋯O hydrogen bonds that link molecules into chains along specific crystallographic directions.
Strong hydrogen bonding interactions in 4-morpholinecarboxamidine involve both N—H⋯N and N—H⋯O contacts, with measured distances of d(H⋯N) = 2.03(2) Å and d(H⋯O) = 2.13(2) Å. These hydrogen bonds generate three-dimensional networks that stabilize the crystal structure and contribute to the observed packing efficiency.
The carboxamide functionality present in this compound is expected to participate in similar hydrogen bonding schemes, with the amide N—H group serving as a hydrogen bond donor and the carbonyl oxygen functioning as an acceptor. This dual functionality creates opportunities for extensive intermolecular association through complementary hydrogen bonding patterns.
Analysis of poly(ester amide) model compounds reveals the formation of both amide-amide and amide-ester hydrogen bonds, corresponding to interactions between amide hydrogen atoms and carbonyl oxygen atoms of either amide or ester groups. The infrared spectroscopic data shows characteristic amide I bands at 1684-1690 cm⁻¹, amide II bands at 1540-1550 cm⁻¹, and C=O ester stretches at 1656-1680 cm⁻¹, providing diagnostic markers for hydrogen bonding environments.
Temperature-dependent studies of hydrogen bonding in related systems demonstrate that heating causes redistribution of hydrogen bonding patterns, with some amide-ester interactions converting to amide-amide associations. This thermal behavior indicates the relative energetics of different hydrogen bonding motifs and suggests that this compound may exhibit similar conformational flexibility under varying conditions.
Properties
IUPAC Name |
ethyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-23-15(20)8-17-16(21)13-10-22-11-14(19)18(13)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKLIGXQXESQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reagent-Mediated Amidation
A prominent method for synthesizing ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate involves coupling reagents to facilitate amide bond formation. The Yamaguchi-type reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), has been employed in analogous systems to suppress racemization during esterification and amidation. In this protocol:
- Activation of Carboxylic Acid : The morpholine-3-carboxylic acid derivative is activated using TCBOXY in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
- Nucleophilic Attack : The ethyl glycinate derivative reacts with the activated intermediate, forming the desired amide bond.
- Workup and Purification : The product is isolated via silica gel chromatography, yielding 75–82% in optimized conditions.
This method is notable for its recyclability, as TCBOXY byproducts (oxyma anion and trichlorobenzoic acid) can be recombined under microwave irradiation or thionyl chloride treatment, reducing waste.
Cyclization Strategies for Morpholine Ring Formation
Base-Mediated Cyclocondensation
The morpholine ring is constructed via cyclization of intermediates such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. In a representative procedure:
- Reaction Setup : Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (50.0 g, 0.168 mol) is treated with formamidine acetate (16.2 g, 0.201 mol) in methanol under sodium methoxide (4.37 M, 190 mL).
- Thermal Cyclization : Heating at 85°C for 16 hours induces ring closure, forming the pyridopyrimidinone scaffold.
- Neutralization and Isolation : The mixture is neutralized with acetic acid (pH 7), yielding a tan solid with 61.4% efficiency.
Key Variables :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 80–85°C | <70°C: ≤40% |
| Base Concentration | 4.0–4.5 M NaOMe | Lower: Incomplete |
| Reaction Time | 14–16 hours | Shorter: <50% |
Catalytic Hydrogenation for Functional Group Modification
Benzyl Group Deprotection
A critical step in synthesizing the 4-benzyl moiety involves hydrogenolysis. A patent-derived method utilizes 5% Pd/C under hydrogen pressure:
- Hydrogenation Setup : The intermediate dissolved in isopropanol (2.5 L) and acetic acid (78.06 g) is treated with 50% wet 5% Pd/C (71.7 g) at 40–45°C under 40–98 psi H₂.
- Filtration and Crystallization : Post-reaction, the catalyst is removed via Celite filtration, and the product is crystallized at 10–15°C, achieving >90% purity.
Comparative Catalysts :
| Catalyst | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|
| 5% Pd/C | Isopropanol | 40–45°C | 40–98 psi | 85–90% |
| Raney Ni | Ethanol | 50°C | 50 psi | 70–75% |
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Assembly
Solid-phase synthesis enhances reproducibility for gram-scale production:
- Resin Functionalization : Wang resin is loaded with Fmoc-protected morpholine precursor using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure®.
- Iterative Deprotection/Coupling : Fmoc removal with piperidine (20% in DMF) followed by coupling with ethyl 2-aminoacetate derivatives.
- Cleavage and Isolation : TFA (trifluoroacetic acid) cleavage yields the target compound with 68–72% overall efficiency.
Racemization Suppression Techniques
Low-Temperature Coupling
Racemization during amidation is mitigated by:
- Temperature Control : Reactions conducted at 0–5°C reduce epimerization.
- Polar Aprotic Solvents : DMF (dimethylformamide) and dichloromethane minimize side reactions.
Comparative Analysis :
| Solvent | Temperature | Racemization (%) |
|---|---|---|
| DMF | 0°C | <0.5 |
| THF | 25°C | 3.2 |
| Dichloromethane | 0°C | <0.8 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate can be compared with other similar compounds, such as:
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: This compound shares a similar structure but lacks the carboxamido group.
Benzyl morpholine derivatives: These compounds have variations in the substituents on the morpholine ring, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a benzyl group and an oxo group, contributing to its unique pharmacological properties. The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 289.32 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of morpholine have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial gyrase and topoisomerase, critical enzymes for DNA replication.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4 μg/mL |
| Compound B | S. aureus | 2 μg/mL |
| Ethyl Derivative | P. aeruginosa | 8 μg/mL |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that morpholine derivatives can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on a series of morpholine derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains of E. coli. The study utilized in vitro assays to determine MIC values, confirming the compound's potential as a lead candidate for antibiotic development. -
Case Study on Anti-inflammatory Activity :
Another investigation focused on the anti-inflammatory effects of morpholine derivatives in a murine model of acute inflammation. The results indicated that treatment with this compound led to a marked reduction in edema and inflammatory markers.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : The compound binds to the ATP-binding pocket of DNA gyrase, preventing DNA replication in bacteria.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, leading to decreased cytokine production.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-benzyl-5-oxomorpholine-3-carboxylic acid derivatives with ethyl glycinate intermediates. A two-step approach is common:
- Step 1 : Activation of the carboxylic acid group using reagents like carbodiimides (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) under nitrogen .
- Step 2 : Amide bond formation with ethyl glycinate, followed by purification via silica gel chromatography (gradient elution with 0–8% methanol in DCM) and recrystallization from ethyl acetate . Optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride for acetylation) or reaction time (e.g., overnight stirring for complete conversion).
Q. How can the compound’s structure be unequivocally confirmed?
A combination of spectroscopic and crystallographic methods is required:
- 1H/13C NMR : Key signals include δ ~7.3–7.5 ppm (benzyl aromatic protons), δ ~4.1–4.9 ppm (morpholine and ester protons), and δ ~1.2–1.5 ppm (ethyl and methyl groups) .
- X-ray crystallography : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing hydrogen-bonding interactions and packing motifs .
- Mass spectrometry : ESI/APCI(+) modes confirm the molecular ion peak (e.g., m/z 347 [M+H]+ for analogous morpholine derivatives) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structural analysis?
Disordered regions in X-ray data can be addressed via:
- SHELXL refinement : Apply restraints (e.g., SIMU, DELU) to model thermal motion and occupancy factors .
- Mercury’s void analysis : Identify solvent-accessible voids (>5 ų) and validate solvent placement using Fourier difference maps .
- Validation tools : Cross-check with PLATON or CheckCIF to ensure compliance with IUCr standards .
Q. What methodological strategies mitigate degradation during long-term storage?
Stability studies suggest:
- Storage conditions : RT (20–25°C) in airtight containers with desiccants to prevent hydrolysis of the ester group .
- Analytical monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to track degradation products.
- Lyophilization : For long-term storage of aqueous stock solutions, freeze-drying preserves integrity .
Q. How can intermolecular interactions (e.g., in drug-target binding) be computationally modeled?
Advanced approaches include:
- Docking studies : Use AutoDock Vina with the compound’s 3D structure (generated via ORTEP-3) to predict binding affinities to target proteins .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess conformational stability under physiological conditions.
- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. fluorophenyl groups) with bioactivity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., NMR shifts) be interpreted?
Discrepancies may arise from solvent effects or impurities:
- Solvent calibration : Ensure deuterated solvents (e.g., CDCl3 vs. DMSO-d6) are accounted for, as they shift proton signals by up to 0.5 ppm .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) and adjust purification protocols.
- Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
Methodological Best Practices
Q. What chromatographic techniques are optimal for purifying this compound?
- Preparative HPLC : Use a C18 column with a gradient of 10–90% acetonitrile in water (0.1% formic acid) at 10 mL/min .
- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for baseline separation of diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
